N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-12-18(25)23(19(21-15)22-10-6-3-7-11-22)14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLZWHHSCDJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to further functionalization to introduce the piperidine ring and the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Antimicrobial Activity
Research has indicated that derivatives similar to N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide demonstrate significant antimicrobial properties. For instance, studies have shown its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it possesses selective cytotoxicity towards human cancer cells while sparing normal cells. For example, compounds with similar structural motifs have shown promising results against breast and lung cancer cell lines .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways, which are relevant to diseases like Alzheimer's and other neurodegenerative conditions. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of acetamide derivatives, including N-benzyl compounds, assessed their antimicrobial efficacy against various bacterial strains. The results indicated that specific modifications to the piperidine ring enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of structurally related compounds, it was found that certain derivatives exhibited potent activity against multiple cancer types, including melanoma and leukemia. The study highlighted the importance of the dihydropyrimidine core in enhancing cytotoxic effects while minimizing toxicity to normal cells .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[4-methyl-6-oxo-2-(morpholin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. Its structure includes a benzyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its biological activity.
1. Anticancer Activity
Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
2. Osteoclast Differentiation Inhibition
One of the notable biological activities of this compound is its ability to inhibit osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. N-benzyl derivatives have been shown to affect early stages of osteoclast fusion and enzymatic activity without disrupting critical signaling pathways like RANKL signaling .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific biological targets involved in cell signaling and differentiation processes. The inhibition of osteoclast differentiation suggests that it may modulate pathways involved in bone metabolism .
Comparative Analysis
To better understand the unique properties of N-benzyl derivatives, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Similar oxopyridazine core; fluorinated phenol | Osteoclast differentiation inhibition |
| 2-(methylamino)-N-[2-[3-[6-oxo-pyridazin-1(6H)-y]methyl]phenyl]acetamide | Contains methylamino group; different aromatic substitutions | Investigated for anti-cancer properties |
| 2-[3-[5-(piperidin-4-yloxy)pyrimidin-2-y]phenyl]methyl]-6-(1-methylpyrazol-4-y)pyridazin | Piperidine instead of piperazine; different heterocycles | Potential anti-inflammatory effects |
This table highlights the diversity in biological activities among compounds with similar structural features.
Case Studies
Several studies have documented the biological activity of N-benzyl derivatives:
- In Vitro Studies : Research has demonstrated that N-benzyl derivatives exhibit potent inhibition against various cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with a related compound .
- Animal Models : In vivo studies have shown that these compounds can effectively reduce bone resorption markers in animal models, suggesting potential for osteoporosis treatment.
- Mechanistic Insights : Further investigations into the molecular interactions revealed that these compounds could bind to specific receptors involved in osteoclast differentiation, providing insights into their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
